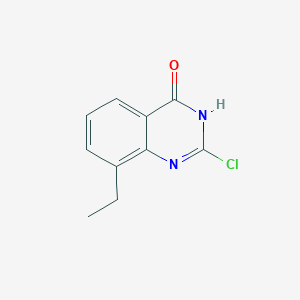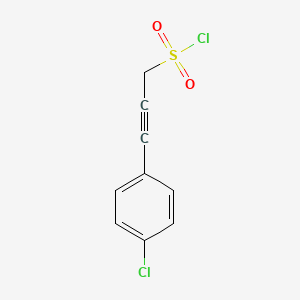
2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiophene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the bromine or chlorine positions.
Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.
Coupling Reactions: Biaryl or heteroaryl compounds formed through cross-coupling.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-5-chloropyrimidine-4-carboxylic acid
- 2-(5-Bromothiophen-2-yl)-6-fluoropyrimidine-4-carboxylic acid
- 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-5-carboxylic acid
Uniqueness
2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of the thiophene and pyrimidine rings also provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C9H4BrClN2O2S |
|---|---|
Molekulargewicht |
319.56 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H4BrClN2O2S/c10-6-2-1-5(16-6)8-12-4(9(14)15)3-7(11)13-8/h1-3H,(H,14,15) |
InChI-Schlüssel |
YCEGVECALAXNRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=NC(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




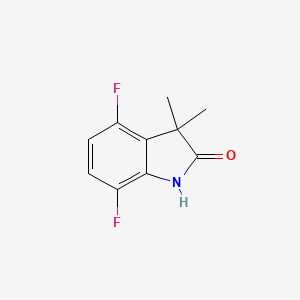
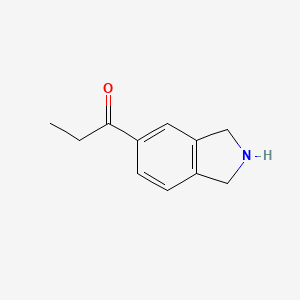
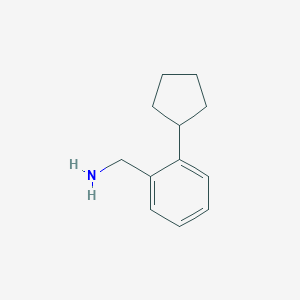
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)


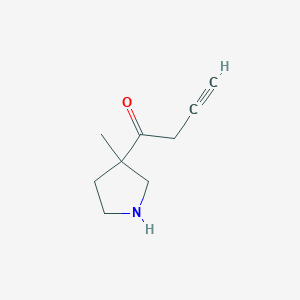
![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)

